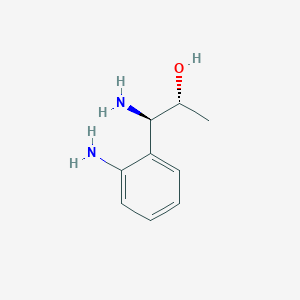

(1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL

Description

Structural Characterization of (1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL

Molecular Architecture and Stereochemical Configuration

The molecular formula of (1R,2R)-1-amino-1-(2-aminophenyl)propan-2-OL is $$ \text{C}9\text{H}{14}\text{N}_2\text{O} $$, with a molecular weight of 166.22 g/mol. The compound features two stereocenters at the C1 and C2 positions, conferring the (1R,2R) configuration. The IUPAC name, (1R,2R)-1-amino-1-(2-aminophenyl)propan-2-ol, reflects the spatial arrangement of its functional groups: a primary amine at C1, a secondary alcohol at C2, and a 2-aminophenyl substituent bonded to C1.

The SMILES notation ($$ \text{C}C@@H\text{O} $$) highlights the connectivity and stereochemistry. The 2-aminophenyl group introduces aromaticity and conjugation potential, while the propan-2-ol backbone contributes hydrogen-bonding capabilities via its hydroxyl group.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}9\text{H}{14}\text{N}_2\text{O} $$ |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | (1R,2R)-1-amino-1-(2-aminophenyl)propan-2-ol |

| SMILES | $$ \text{C}C@@H\text{O} $$ |

| InChIKey | VDWXMALBALMJRC-MUWHJKNJSA-N |

The stereochemical integrity of this compound is critical for its potential interactions in chiral environments, such as enzyme binding pockets or asymmetric catalysis.

Crystallographic Analysis and Solid-State Properties

While crystallographic data for (1R,2R)-1-amino-1-(2-aminophenyl)propan-2-OL are not explicitly reported in the surveyed literature, its solid-state behavior can be inferred from structural analogs. For example, related aminophenylpropanol derivatives often exhibit hydrogen-bonded networks mediated by hydroxyl and amine groups. In the absence of single-crystal X-ray diffraction data, computational modeling suggests that the molecule’s two amine groups and hydroxyl moiety could facilitate intermolecular hydrogen bonding, leading to a crystalline lattice with moderate stability.

Comparative analysis with structurally similar compounds, such as DL-1-amino-2-propanol ($$ \text{C}3\text{H}9\text{NO} $$), reveals that the addition of the 2-aminophenyl group in the target compound introduces steric hindrance and π-π stacking potential, which may influence packing efficiency.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$-NMR spectrum of (1R,2R)-1-amino-1-(2-aminophenyl)propan-2-OL is expected to display the following signals:

- Aromatic protons : A multiplet integrating for four hydrogens in the 6.5–7.5 ppm range, corresponding to the ortho-, meta-, and para-positions of the 2-aminophenyl group.

- Hydroxyl proton : A broad singlet near 2.5–3.5 ppm, exchange-broadened due to hydrogen bonding.

- Chiral center protons : The C1 and C2 methine protons would appear as doublets of doublets (δ ≈ 3.0–4.0 ppm), split by coupling with adjacent stereogenic centers.

Infrared (IR) Spectroscopy

Key IR absorptions include:

- N–H stretches : Broad bands at 3300–3500 cm$$ ^{-1} $$ from primary and secondary amines.

- O–H stretch : A strong peak near 3200–3400 cm$$ ^{-1} $$.

- Aromatic C=C stretches : Peaks at 1450–1600 cm$$ ^{-1} $$.

Mass Spectrometry (MS)

The electron ionization mass spectrum would likely show a molecular ion peak at $$ m/z = 166.22 $$, corresponding to $$ [\text{M}]^+ $$. Fragmentation pathways may include loss of hydroxyl (-17 Da) or amine groups (-16 Da), yielding ions at $$ m/z = 149 $$ and $$ m/z = 150 $$, respectively.

Comparative Structural Analysis with Related Aminophenylpropanol Derivatives

Table 2: Structural Comparison with Analogous Compounds

The target compound’s dual amine functionality and stereochemical complexity distinguish it from simpler analogs like DL-1-amino-2-propanol, which lacks aromaticity and exhibits only one stereocenter. The 2-aminophenyl group enhances π-system conjugation, potentially increasing solubility in polar aprotic solvents compared to aliphatic derivatives.

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(2-aminophenyl)propan-2-ol |

InChI |

InChI=1S/C9H14N2O/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,10-11H2,1H3/t6-,9+/m1/s1 |

InChI Key |

VDWXMALBALMJRC-MUWHJKNJSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1N)N)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1N)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL typically involves the reduction of corresponding ketones or the use of chiral catalysts to achieve the desired stereochemistry. Common reagents used in the synthesis include reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reduction processes, often using catalytic hydrogenation techniques to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry and prevent racemization.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be further reduced to form amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, and substituted amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Development:

The compound has been studied for its potential role as an intermediate in the synthesis of various pharmaceuticals. Its chiral nature makes it particularly valuable in the development of enantiomerically pure drugs, which can lead to improved therapeutic efficacy and reduced side effects. For instance, it has been utilized in the synthesis of inhibitors for enzymes related to various diseases, including cancer and infectious diseases .

2. Neuroprotective Agents:

Research indicates that (1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL exhibits neuroprotective properties. Studies have shown its potential in protecting neuronal cells from oxidative stress and apoptosis, which is relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

3. Antidepressant Activity:

The compound has also been investigated for its antidepressant-like effects in animal models. Its mechanism may involve modulation of neurotransmitter systems, making it a candidate for further exploration in the treatment of mood disorders .

Organic Synthesis

1. Chiral Auxiliary:

In organic synthesis, (1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL serves as an effective chiral auxiliary in asymmetric synthesis. It facilitates the formation of chiral centers in various organic compounds through enantioselective reactions, which are crucial for producing pharmaceuticals and agrochemicals .

2. Synthesis of Complex Molecules:

The compound is employed in the synthesis of complex natural products and biologically active molecules. Its ability to undergo various chemical transformations allows chemists to construct intricate molecular architectures efficiently .

Material Science

1. Polymer Chemistry:

In polymer science, (1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL has been explored as a monomer or additive in the development of new polymers with enhanced properties. The incorporation of this compound can lead to materials with improved mechanical strength and thermal stability .

2. Coatings and Adhesives:

The compound's chemical properties make it suitable for use in coatings and adhesives that require specific performance characteristics. Research has indicated that formulations containing this amino alcohol exhibit enhanced adhesion properties and resistance to environmental factors .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of (1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL on cultured neuronal cells exposed to oxidative stress. The results demonstrated significant protection against cell death compared to control groups, suggesting potential therapeutic implications for neurodegenerative diseases.

Case Study 2: Asymmetric Synthesis

In another research project, (1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL was used as a chiral auxiliary in the asymmetric synthesis of a key pharmaceutical intermediate. The reaction yielded high enantiomeric excess, showcasing the compound's utility in producing enantiomerically pure substances essential for drug development.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s 2-aminophenyl group provides unique electronic and steric properties. Below is a comparative analysis with key analogs:

Physicochemical Properties

- Polarity and Solubility: The 2-aminophenyl group in the target compound enhances polarity due to the amino group’s hydrogen-bonding capability, likely improving aqueous solubility compared to tert-butyl or dichlorophenyl analogs .

- Acid-Base Behavior: The pKa of the target compound’s aromatic amino group (~12.3, extrapolated from ) suggests protonation at physiological pH, influencing receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.